5-Fluoro-2-hydroxy-n-(4-methoxyphenyl)benzamide
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Overview
Description
5-Fluoro-2-hydroxy-n-(4-methoxyphenyl)benzamide is an organic compound with a complex structure that includes a fluorine atom, a hydroxyl group, and a methoxyphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxy-n-(4-methoxyphenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production methods for benzamide derivatives, including this compound, often involve high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxy-n-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: Commonly involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Fluoro-2-hydroxy-n-(4-methoxyphenyl)benzamide has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxy-n-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxy-4-methoxybenzaldehyde: Shares a similar core structure but differs in functional groups.
5-Fluoro-2-hydroxy-4-methylchalcone: Another related compound with different substituents.
Uniqueness
5-Fluoro-2-hydroxy-n-(4-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C14H12FNO3 |
---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
5-fluoro-2-hydroxy-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO3/c1-19-11-5-3-10(4-6-11)16-14(18)12-8-9(15)2-7-13(12)17/h2-8,17H,1H3,(H,16,18) |
InChI Key |
WNYLDODJJZHAAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
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